molecular formula C11H14N4O B14689151 2-(tert-Butylamino)benzoyl azide CAS No. 31562-05-7

2-(tert-Butylamino)benzoyl azide

Cat. No.: B14689151
CAS No.: 31562-05-7
M. Wt: 218.26 g/mol
InChI Key: GLVJPNBQUZDUEF-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)benzoyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. The compound features a benzoyl group attached to an azide functional group, with a tert-butylamino substituent on the benzene ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)benzoyl azide typically involves the reaction of 2-(tert-Butylamino)benzoic acid with a suitable azide source, such as sodium azide (NaN₃). The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions to ensure the stability of the azide group .

Industrial Production Methods

Industrial production methods for azides, including this compound, often involve large-scale batch reactions. These methods prioritize safety due to the potentially explosive nature of azides. The use of automated systems and stringent monitoring of reaction parameters are common practices to mitigate risks.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)benzoyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.

Major Products Formed

    Primary Amines: Formed from the reduction of the azide group.

    Triazoles: Formed from the cycloaddition reaction with alkynes.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)benzoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as nitrenes, which can further react to form amines or triazoles .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Azide: Similar structure but lacks the tert-butylamino group.

    Phenyl Azide: Contains an azide group attached to a phenyl ring without additional substituents.

    2-Aminobenzoyl Azide: Similar structure but with an amino group instead of a tert-butylamino group.

Uniqueness

2-(tert-Butylamino)benzoyl azide is unique due to the presence of the tert-butylamino group, which can influence its reactivity and stability. This substituent can provide steric hindrance and electronic effects that differentiate it from other azides, making it useful in specific synthetic applications and research contexts .

Properties

CAS No.

31562-05-7

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(tert-butylamino)benzoyl azide

InChI

InChI=1S/C11H14N4O/c1-11(2,3)13-9-7-5-4-6-8(9)10(16)14-15-12/h4-7,13H,1-3H3

InChI Key

GLVJPNBQUZDUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1C(=O)N=[N+]=[N-]

Origin of Product

United States

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